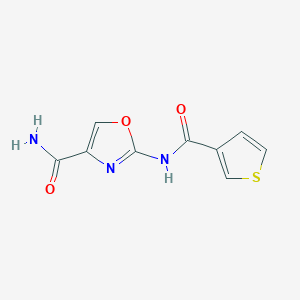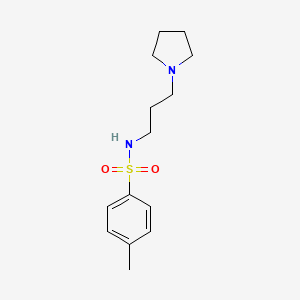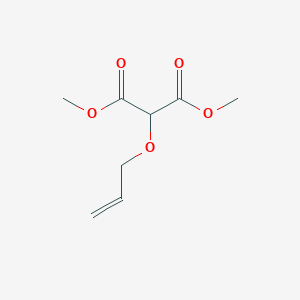![molecular formula C20H16ClN3O3S B2547547 1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 927593-53-1](/img/structure/B2547547.png)
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Structure Characterization of Thiazolyl-Pyrazoline Derivatives Bearing Quinoline Moiety A study by Yong-Ming Zen, Fei Chen, and Fangming Liu (2012) details the synthesis of thiazolyl-pyrazoline derivatives containing the quinoline moiety. These compounds were characterized using various spectroscopic techniques, confirming their complex structures and providing a foundation for further exploration of their applications in scientific research Zen et al., 2012.
Tuning of Chemo- and Regioselectivities in Multicomponent Condensations Chebanov et al. (2008) described regio- and chemoselective multicomponent protocols for the synthesis of compounds starting from 5-amino-3-phenylpyrazole. This work highlights the intricate chemistry involved in creating compounds with specific functional groups and structures, relevant to understanding the synthesis of complex molecules like the one Chebanov et al., 2008.
Potential Applications
Synthesis and Evaluation of Antioxidants Modather F. Hussein, M. Ismail, and R. El-Adly (2016) synthesized quinolinone derivatives and evaluated their antioxidant efficiency in lubricating greases. Their study provides insights into the potential industrial applications of complex organic compounds in enhancing product performance Hussein et al., 2016.
Discovery of Anti-Cancer Agents L. D. Via and colleagues (2008) explored a new anilino-3H-pyrrolo[3,2-f]quinoline derivative, showcasing its antiproliferative activity and suggesting the therapeutic potential of complex quinoline derivatives in cancer treatment Via et al., 2008.
Corrosion Inhibition Olasunkanmi et al. (2015) investigated quinoxalin-6-yl derivatives as corrosion inhibitors for mild steel, demonstrating the applicability of such compounds in protecting industrial materials Olasunkanmi et al., 2015.
Properties
IUPAC Name |
1-[3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-11(25)24-16(9-15(23-24)19-3-2-6-28-19)13-7-12-8-17-18(27-5-4-26-17)10-14(12)22-20(13)21/h2-3,6-8,10,16H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOLZEWKUDIEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(N=C4C=C5C(=CC4=C3)OCCO5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)

![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2547469.png)
![6-Tert-butyl-2-[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2547472.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2547476.png)
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2547480.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2547485.png)
![2,4-dinitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2547486.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)
